molecular formula C19H15NO5 B2674449 N-([2,2'-bifuran]-5-ylmethyl)-7-methoxybenzofuran-2-carboxamide CAS No. 2034251-01-7

N-([2,2'-bifuran]-5-ylmethyl)-7-methoxybenzofuran-2-carboxamide

Cat. No.: B2674449
CAS No.: 2034251-01-7
M. Wt: 337.331
InChI Key: JEDYNQCRESFDFS-UHFFFAOYSA-N
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Description

N-([2,2'-Bifuran]-5-ylmethyl)-7-methoxybenzofuran-2-carboxamide is a benzofuran-derived compound characterized by a bifuran-containing side chain attached via a methyl group to the amide nitrogen. The benzofuran core is substituted with a methoxy group at the 7-position, which may enhance solubility and influence electronic properties.

Properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO5/c1-22-16-5-2-4-12-10-17(25-18(12)16)19(21)20-11-13-7-8-15(24-13)14-6-3-9-23-14/h2-10H,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDYNQCRESFDFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=CC=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-7-methoxybenzofuran-2-carboxamide typically involves the use of bifuran and benzofuran derivatives. One common method includes the reaction of 2-furoic acid with furfurylamine and furfuryl alcohol under microwave-assisted conditions. Effective coupling reagents such as DMT/NMM/TsO− or EDC are used to facilitate the reaction . The reaction conditions, including solvent choice and reaction time, are optimized to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve scalable microwave-assisted synthesis, which offers both economic and ecological benefits. The use of renewable resources, such as lignocellulosic biomass, can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-([2,2’-bifuran]-5-ylmethyl)-7-methoxybenzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

N-([2,2’-bifuran]-5-ylmethyl)-7-methoxybenzofuran-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)-7-methoxybenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical and physiological effects. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Table 1: Key Features of Comparable Compounds

Compound Name Core Structure Substituents/Modifications Synthesis Yield/Purity Key References
This compound Benzofuran-2-carboxamide 7-methoxy; N-([2,2'-bifuran]-5-ylmethyl) Not reported Inferred
N-Methoxy-7-(4-methoxybenzyl)-N-methyl-benzofuran-2-carboxamide (22) Benzofuran-2-carboxamide 7-(4-methoxybenzyl); N-methoxy, N-methyl 25% yield, 89–90% purity
5-Bromo-/5,7-dichloro-benzofuran-2-carboxylic acid amides Benzofuran-2-carboxamide 5-bromo, 5,7-dichloro; (2-hydroxy-1,1-dimethylethyl)amide Efficient large-scale synthesis
N-(2-Octyldodecyl)-2,2'-bifuran-3,3'-dicarboximide (BFI-OD) Bifuran dicarboximide 3,3'-dicarboximide; N-(2-octyldodecyl) 57% yield (stereoisomer mixture)

Substituent Effects

  • Methoxy vs. Halogen Groups : The 7-methoxy group in the target compound likely improves solubility compared to halogenated analogs (e.g., 5-bromo or 5,7-dichloro derivatives), which may exhibit higher lipophilicity and altered binding affinities .
  • Bifuran Integration : Unlike BFI-OD, which incorporates a bifuran core as a dicarboximide, the target compound uses a bifuran moiety as an N-alkyl substituent. This structural distinction may reduce steric hindrance and enhance flexibility for target interactions .

Functional and Inferred Property Analysis

Electronic and Steric Considerations

  • This contrasts with halogenated analogs, where electron-withdrawing groups could modulate reactivity or metabolic stability .
  • The bifuran side chain introduces π-conjugation, which may facilitate charge transport in materials science applications or interactions with aromatic residues in proteins .

Stereochemical and Isomeric Complexity

  • While the target compound lacks reported stereoisomerism, compounds like 8 (a bifuran dicarboximide derivative) exist as mixtures of four stereoisomers, complicating purification and characterization . This highlights the structural simplicity of the target molecule relative to stereochemically complex analogs.

Biological Activity

N-([2,2'-bifuran]-5-ylmethyl)-7-methoxybenzofuran-2-carboxamide is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H15NO3C_{17}H_{15}NO_3 with a molecular weight of approximately 285.31 g/mol. The structure includes a bifuran moiety and a benzofuran carboxamide, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC₁₇H₁₅NO₃
Molecular Weight285.31 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Anticancer Activity

Research has indicated that compounds containing benzofuran and bifuran moieties often exhibit anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.

  • Case Study : A study investigating the effects of related benzofuran derivatives on breast cancer cells demonstrated significant reductions in cell viability and increased apoptosis rates when treated with these compounds. This suggests that this compound may share similar mechanisms of action.

Antimicrobial Activity

Compounds with furan rings have been documented to possess antimicrobial properties. This compound may exhibit activity against various bacterial strains due to its ability to disrupt microbial cell membranes or inhibit essential enzymatic pathways.

  • Research Findings : In vitro studies have shown that related compounds demonstrate significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. Further research is needed to establish the specific efficacy of this compound against different microbial strains.

The proposed mechanism of action for this compound involves several pathways:

  • Interaction with Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
  • Receptor Binding : Its structural features suggest potential interactions with various receptors, possibly leading to altered signaling cascades.
  • Oxidative Stress Induction : Similar compounds have been shown to increase reactive oxygen species (ROS) levels, leading to cellular stress and apoptosis.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other related compounds.

Compound NameBiological ActivityMechanism of Action
N-(furan-2-ylmethyl)-5,7-dimethyl...Anticancer, AntimicrobialEnzyme inhibition, ROS induction
4-(Benzofuranyl)carboxylic acidAnticancerApoptosis induction via mitochondrial pathway
6-(Bifuranyl)benzamideAntimicrobialDisruption of cell membrane integrity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-([2,2'-bifuran]-5-ylmethyl)-7-methoxybenzofuran-2-carboxamide, and how can reaction conditions be optimized to improve yield and purity?

  • Methodology : Multi-step synthesis typically involves coupling bifuran derivatives with benzofuran precursors via amide bond formation. Key steps include:

  • Intermediate preparation : Activating the carboxyl group of 7-methoxybenzofuran-2-carboxylic acid using reagents like thionyl chloride or carbodiimides .
  • Coupling : Reacting the activated acid with a bifuran-methylamine derivative under controlled pH (e.g., using DIPEA in DMF) to form the carboxamide bond .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Yield optimization requires precise temperature control (0–5°C during activation, 25–50°C for coupling) .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

  • Methodology : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substitution patterns (e.g., methoxy group at C7, bifuran-methyl linkage) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺ ~409.12 g/mol) and fragmentation patterns .
  • HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Q. What are the key physicochemical properties (e.g., solubility, logP) influencing its behavior in biological assays?

  • Methodology :

  • Solubility : Determine in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) via nephelometry. Bifuran and benzofuran moieties suggest moderate hydrophobicity (logP ~3.5) .
  • Stability : Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring to identify degradation products (e.g., hydrolysis of the amide bond under acidic conditions) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with potential biological targets (e.g., enzymes, receptors)?

  • Methodology :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets like cytochrome P450 or kinase enzymes. Focus on hydrophobic interactions between the bifuran/benzofuran rings and active-site residues .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .

Q. What experimental strategies can validate hypothesized mechanisms of action (e.g., enzyme inhibition, receptor modulation)?

  • Methodology :

  • Enzyme assays : Measure IC₅₀ values using fluorogenic substrates (e.g., CYP3A4 inhibition assays with 7-benzyloxy-4-trifluoromethylcoumarin) .
  • Cellular assays : Test antiproliferative activity in cancer cell lines (e.g., MTT assay on HepG2 cells) with dose-response curves (1–100 µM) .
  • SAR studies : Synthesize analogs with modified methoxy or bifuran groups to identify critical pharmacophores .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodology :

  • Meta-analysis : Compare assay conditions (e.g., cell line variability, serum concentration) from independent studies .
  • Standardization : Adopt CLSI guidelines for antimicrobial testing or NIH standards for cytotoxicity assays to reduce variability .
  • Orthogonal validation : Confirm activity using alternative methods (e.g., SPR for binding affinity vs. ITC for thermodynamic profiling) .

Q. What strategies mitigate off-target effects during in vivo pharmacological studies?

  • Methodology :

  • Proteome-wide profiling : Use affinity pulldown/MS to identify unintended targets .
  • Dose optimization : Conduct PK/PD studies in rodent models to establish therapeutic windows (e.g., Cmax > IC₅₀ but below toxicity thresholds) .

Data Contradiction Analysis

Q. How should discrepancies in reported synthetic yields (e.g., 40% vs. 65%) be investigated?

  • Methodology :

  • Parameter screening : Use Design of Experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading) .
  • Kinetic studies : Monitor reaction progress via in-situ IR to identify rate-limiting steps .

Q. Why do similar bifuran-carboxamide derivatives exhibit divergent biological activities?

  • Methodology :

  • Crystallography : Compare X-ray structures to assess conformational flexibility of the bifuran linkage .
  • QSAR modeling : Train models on datasets with >50 analogs to correlate substituent effects (e.g., electron-withdrawing groups on benzofuran) with activity .

Methodological Resources

  • Synthetic protocols : Refer to optimized procedures for analogous benzofuran-carboxamides .
  • Analytical workflows : Detailed NMR and HRMS parameters from PubChem datasets .
  • Computational tools : Open-access docking servers (SwissDock) and MD simulation tutorials .

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